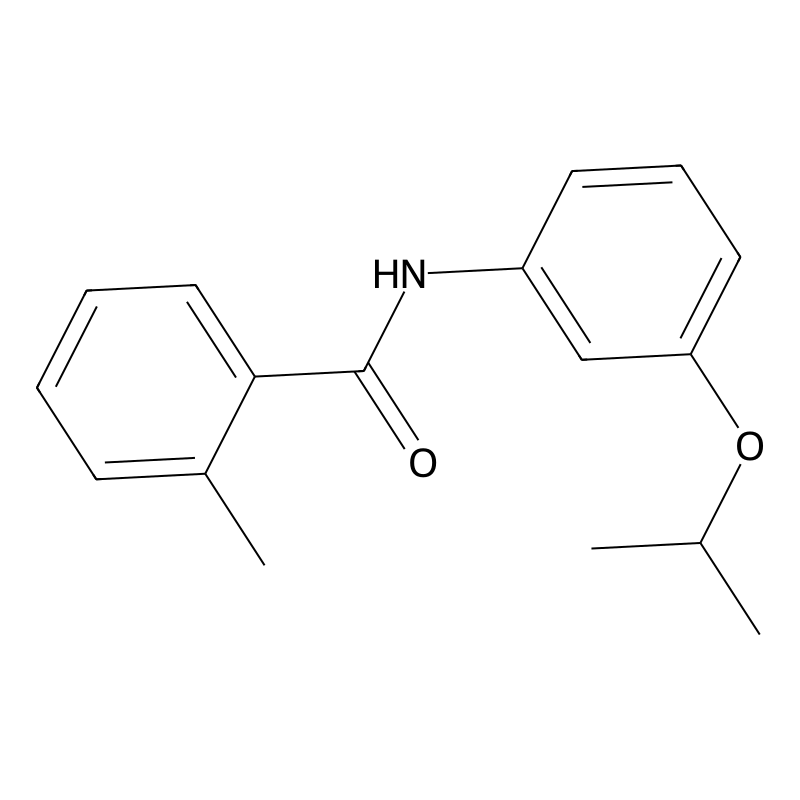Mepronil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Mode of Action
Understanding how Mepronil works at the cellular level is crucial for developing strategies to combat fungal resistance. Research has shown that Mepronil disrupts the biosynthesis of essential amino acids in fungi by inhibiting the enzyme acylalanine synthetase. This enzyme plays a vital role in protein synthesis, and its inhibition ultimately leads to stunted fungal growth and death [1].
Source
Sholberg, P. L., & Haag, P. D. (1993). Drug and pesticide resistance in fungi. Molecular Genetics of Drug Resistance, 77.
Development of Resistance
The widespread use of fungicides, including Mepronil, can lead to the development of resistance in fungal populations. Scientific research plays a key role in monitoring and understanding these resistance mechanisms. Studies have identified specific mutations in the target enzyme, acylalanine synthetase, that can render fungi less susceptible to Mepronil's effects. This knowledge helps researchers develop strategies to manage resistance, such as rotating fungicides with different modes of action [2].
Source
Mepronil, scientifically known as 3'-isopropoxy-2-methylbenzanilide, is a synthetic fungicide primarily used in agricultural practices to control various fungal diseases. With the chemical formula C17H19NO2 and a molecular weight of 269.34 g/mol, Mepronil exhibits significant antifungal properties, making it valuable in crop protection. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, leading to their growth inhibition and eventual death .
Mepronil acts as a specific inhibitor of succinate dehydrogenase (SDH), a mitochondrial enzyme crucial in the fungal respiratory chain []. SDH plays a vital role in the electron transport chain, a series of enzyme reactions responsible for energy production in fungal cells. By inhibiting SDH, Mepronil disrupts the fungal cell's ability to generate ATP (adenosine triphosphate), the primary energy currency in cells, ultimately leading to fungal cell death [].
The primary biological activity of Mepronil is its fungicidal effect. It operates by inhibiting the oxidation of succinate in isolated mitochondria from fungi, disrupting their energy production processes . This mechanism not only affects fungal cells but also demonstrates selectivity towards certain fungal species, making it effective against a broad spectrum of pathogens while minimizing harm to non-target organisms.
Mepronil can be synthesized through several methods, typically involving the reaction of isopropoxy and methylbenzamide derivatives. The specific synthesis pathways may vary based on the desired purity and yield but generally include:
- Formation of Benzanilide: Starting with an appropriate benzoyl chloride and an amine.
- Alkylation: Introducing the isopropoxy group through alkylation reactions.
- Purification: Employing recrystallization or chromatography to achieve the desired compound purity.
These methods ensure that Mepronil retains its efficacy as a fungicide while adhering to safety and environmental regulations.
Mepronil is primarily applied in agriculture as a fungicide to protect crops from fungal infections. Its effectiveness against various pathogens makes it suitable for use on:
- Fruits
- Vegetables
- Ornamental plants
Additionally, due to its specific mode of action, it is often employed in integrated pest management strategies aimed at minimizing chemical usage while maximizing crop yield.
Several compounds share structural or functional similarities with Mepronil. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Structure | Primary Use | Unique Feature |
|---|---|---|---|
| Benzamide | C7H7NO | Solvent/Intermediate | Parent structure for many derivatives |
| Prochloraz | C14H14ClN3O2 | Fungicide | Broad-spectrum activity |
| Fludioxonil | C12H10F2N2O3 | Fungicide | Strong activity against ascomycetes |
| Chlorothalonil | C8Cl4N2 | Fungicide | Multi-site action against fungi |
Mepronil's unique aspect lies in its specific mechanism targeting mitochondrial respiration, distinguishing it from other fungicides that may act on different biological pathways.
Purity
XLogP3
Exact Mass
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Vapor Pressure
Other CAS
Wikipedia
Use Classification
Fungicides
Dates
2: Tanabe A, Kawata K. Daily variation of pesticides in surface water of a small river flowing through paddy field area. Bull Environ Contam Toxicol. 2009 Jun;82(6):705-10. doi: 10.1007/s00128-009-9695-7. Epub 2009 Mar 17. PubMed PMID: 19290454.
3: He Y, Lee HK. Continuous flow microextraction combined with high-performance liquid chromatography for the analysis of pesticides in natural waters. J Chromatogr A. 2006 Jul 28;1122(1-2):7-12. Epub 2006 May 22. PubMed PMID: 16716335.
4: Arao T, Asakura M, Suzuki Y, Tamura K, Okamoto A, Inubushi H, Miki M. Bioassay of various pesticides by microcalorimetry measuring the metabolic heat of yeast. Environ Sci. 2004;11(6):303-12. PubMed PMID: 15750576.








